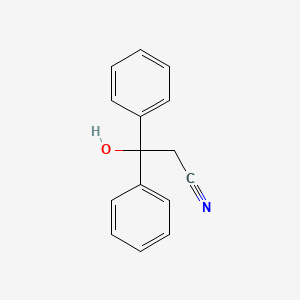

3-Hydroxy-3,3-diphenylpropanenitrile

CAS No.: 3531-23-5

Cat. No.: VC11691607

Molecular Formula: C15H13NO

Molecular Weight: 223.27 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 3531-23-5 |

|---|---|

| Molecular Formula | C15H13NO |

| Molecular Weight | 223.27 g/mol |

| IUPAC Name | 3-hydroxy-3,3-diphenylpropanenitrile |

| Standard InChI | InChI=1S/C15H13NO/c16-12-11-15(17,13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-10,17H,11H2 |

| Standard InChI Key | OSGUMQGPGBZSGN-UHFFFAOYSA-N |

| SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O |

| Canonical SMILES | C1=CC=C(C=C1)C(CC#N)(C2=CC=CC=C2)O |

Introduction

Structural and Molecular Characteristics

The compound’s core structure consists of a central carbon atom bonded to two phenyl groups, a hydroxyl group (-OH), and a nitrile group (-CN). This configuration creates a sterically crowded environment that influences its physicochemical properties and reactivity. The molecular weight of 3-hydroxy-3,3-diphenylpropanenitrile is calculated as 223.27 g/mol, derived from its formula C₁₅H₁₃NO .

Key structural features include:

-

Hydroxyl group: Enhances solubility in polar solvents and enables hydrogen bonding.

-

Nitrile group: Provides sites for nucleophilic substitution or reduction reactions.

-

Phenyl rings: Contribute to hydrophobicity and π-π stacking interactions.

Comparative analysis with related compounds reveals distinct differences:

Synthesis and Manufacturing

The synthesis of 3-hydroxy-3,3-diphenylpropanenitrile can be inferred from methodologies used for analogous nitriles. A patent describing the preparation of N-methyl-3,3-diphenylpropylamine (CN101575297B) outlines a multi-step process involving:

-

Friedel-Crafts alkylation: Cinnamonitrile reacts with benzene in the presence of AlCl₃ to form 3,3-diphenylpropionitrile .

-

Functional group modification: While the patent focuses on catalytic hydrogenation to produce amines, hydroxylation of the nitrile intermediate could theoretically occur via:

Experimental conditions for hydroxylation remain unspecified in available literature, but typical nitrile reactions suggest the following parameters:

-

Temperature: 80–120°C

-

Catalysts: Transition metals (Ni, Pd) or Lewis acids

Physicochemical Properties

Data extrapolated from structurally similar compounds provides preliminary insights:

The compound’s flash point is expected to exceed 230°C, similar to 3-hydroxy-3-phenylpropionitrile , making it relatively stable under standard handling conditions.

Applications in Organic Synthesis

3-Hydroxy-3,3-diphenylpropanenitrile serves as a versatile intermediate due to its dual functionality:

Pharmaceutical Precursor

The nitrile group can be reduced to amines or hydrolyzed to carboxylic acids, enabling the synthesis of:

-

Antidepressants: Structural analogs of diphenylpropylamines .

-

Anti-inflammatory agents: Hydroxyl group facilitates interactions with cyclooxygenase enzymes .

Polymer Chemistry

The compound’s rigidity and functional groups make it suitable for:

-

High-performance thermosets via cross-linking reactions.

-

Monomers for specialty polyamides or polyurethanes.

Future Research Directions

Key gaps in knowledge include:

-

Synthetic optimization: Developing efficient hydroxylation methods for nitriles.

-

Biological profiling: Systematic screening for antimicrobial, anticancer, or neurological activity.

-

Material science applications: Investigating dielectric properties for electronic applications.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume